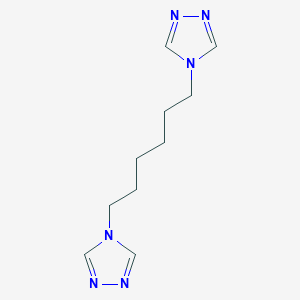

1,6-Di(4H-1,2,4-triazol-4-yl)hexane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N6 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

4-[6-(1,2,4-triazol-4-yl)hexyl]-1,2,4-triazole |

InChI |

InChI=1S/C10H16N6/c1(3-5-15-7-11-12-8-15)2-4-6-16-9-13-14-10-16/h7-10H,1-6H2 |

InChI Key |

LDCYAUZGKPHRFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=CN1CCCCCCN2C=NN=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1,6 Di 4h 1,2,4 Triazol 4 Yl Hexane Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 1,6-Di(4H-1,2,4-triazol-4-yl)hexane, both ¹H and ¹³C NMR spectra provide key insights into the connectivity of atoms and the symmetry of the molecule.

In a typical ¹H NMR spectrum of a symmetrically substituted hexane (B92381) derivative, the protons on the hexane chain would exhibit distinct signals. Due to the symmetry in this compound, the methylene (B1212753) groups of the hexane chain are chemically equivalent in pairs. This results in three sets of proton signals for the hexane backbone. The protons of the triazole rings also show characteristic chemical shifts.

Similarly, the ¹³C NMR spectrum of hexane shows three distinct signals due to the symmetry of the molecule, where carbons 1 and 6, 2 and 5, and 3 and 4 are respectively equivalent. libretexts.org For this compound, the carbon atoms of the hexane linker would also be expected to show three signals. The carbon atoms within the two triazole rings would also produce characteristic signals in the ¹³C NMR spectrum.

Precise chemical shifts can be influenced by the solvent used and the concentration of the sample. sigmaaldrich.com However, the number of signals and their splitting patterns are dictated by the molecular structure.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H | ~8.0-8.5 | Triazole C-H |

| ¹H | ~4.0-4.3 | N-CH₂ (hexane) |

| ¹H | ~1.7-2.0 | CH₂ (hexane) |

| ¹H | ~1.3-1.6 | CH₂ (hexane) |

| ¹³C | ~140-150 | Triazole C-H |

| ¹³C | ~45-50 | N-CH₂ (hexane) |

| ¹³C | ~28-32 | CH₂ (hexane) |

| ¹³C | ~24-28 | CH₂ (hexane) |

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Assignments

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the triazole rings and the hexane chain.

Key diagnostic absorption bands for 1,2,4-triazole (B32235) derivatives include N=N stretching vibrations, typically observed in the range of 1550-1570 cm⁻¹, and C=N stretching vibrations, which appear between 1411 and 1600 cm⁻¹. ijsr.net The C-H stretching vibrations of the aromatic triazole ring are expected around 3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the hexane chain appear in the 2850-2960 cm⁻¹ region. rdd.edu.iq

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (triazole) | ~3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| N=N stretch (triazole) | 1550-1570 |

| C=N stretch (triazole) | 1411-1600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This allows for the determination of the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. A common fragmentation pathway for 1,2,4-triazoles involves the cleavage of the N1-N2 and N4-C5 bonds. ijsr.net The fragmentation of the hexane linker would also contribute to the observed mass spectrum.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen for this compound must align with the calculated values based on its molecular formula, C₁₀H₁₆N₆, to confirm its stoichiometric purity. urfu.rumdpi.com

Table 3: Elemental Composition of this compound (C₁₀H₁₆N₆)

| Element | Calculated Percentage |

| Carbon (C) | 54.53% |

| Hydrogen (H) | 7.32% |

| Nitrogen (N) | 38.15% |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

For derivatives of 1,6-di(triazol-4-yl)hexane, the crystal structure often reveals that the molecule possesses a center of symmetry located in the middle of the hexane chain. nih.govresearchgate.net This has significant implications for the conformation of the molecule in the solid state.

Elucidation of Crystallographically Imposed Symmetry Elements

In many instances, the crystal packing of molecules like this compound results in a crystallographically imposed center of inversion. nih.govresearchgate.netresearchgate.netnih.gov This means that one half of the molecule is related to the other half by an inversion operation, reinforcing the symmetrical nature of the compound. The crystal structure is often stabilized by intermolecular interactions, such as hydrogen bonds and π-π stacking between the triazole rings of adjacent molecules. nih.govresearchgate.netnih.gov

Tautomeric Equilibrium Studies in this compound and Related Systems

Tautomerism, the phenomenon where a single chemical compound exists in two or more readily interconvertible structures that differ in the position of a proton, is a fundamental characteristic of the 1,2,4-triazole ring system. ijsr.netresearchgate.net The study of tautomeric equilibria is crucial for understanding the chemical reactivity, physical properties, and biological interactions of molecules incorporating this heterocycle. researchgate.net

The unsubstituted 1,2,4-triazole ring can exist in two primary tautomeric forms: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. ijsr.netresearchgate.net Numerous theoretical and physical studies have concluded that the 1H tautomer is generally the more stable form. ijsr.net The relative stability of these tautomers can, however, be influenced by factors such as substitution, solvent, and solid-state packing forces. researchgate.net

In the specific case of This compound , the architecture of the molecule dictates the tautomeric form of the triazole rings. The designation "4H-1,2,4-triazol-4-yl" explicitly indicates that the hexane linker is covalently bonded to the nitrogen atom at position 4 (N4) of both triazole rings. This substitution pattern effectively "locks" each triazole ring into the 4H tautomeric form. Consequently, a dynamic tautomeric equilibrium between the 1H and 4H forms does not occur for the triazole moieties within this specific molecule, as the proton on the nitrogen has been replaced by the hexyl chain. This contrasts with isomers such as 1,6-bis(1,2,4-triazol-1-yl)hexane, where the linkage at the N1 position would lock the rings in the 1H form. researchgate.net

The study of tautomerism in related substituted 1,2,4-triazole systems provides insight into the electronic and steric factors that govern the position of the mobile proton. The nature and position of substituents on the triazole ring can significantly alter the relative stabilities of the possible tautomers. ijsr.netresearchgate.net

For example, in 3-substituted 1,2,4-triazoles, an equilibrium exists between the 1H- and 2H- tautomers. The presence of electron-donating or electron-withdrawing groups can shift this equilibrium. researchgate.net Similarly, for 3-mercapto-1,2,4-triazoles, two tautomeric forms are possible: the thione form, where the mobile proton is on a ring nitrogen, and the thiol form, where the proton is on the sulfur atom. Spectroscopic and theoretical data indicate that the thione form is predominant. ijsr.net

The stability and prevalence of different tautomers in various substituted 1,2,4-triazoles have been investigated through computational and spectroscopic methods. ijsr.netresearchgate.netepa.gov Quantum-chemical calculations, alongside UV/vis and NMR spectroscopy, are powerful tools for elucidating the most stable tautomeric forms in different environments. researchgate.netajol.info

The following data tables summarize the fundamental tautomeric forms of the 1,2,4-triazole ring and the observed stability in various substituted systems.

Table 1: Principal Tautomers of the Unsubstituted 1,2,4-Triazole Ring

| Tautomeric Form | Structure | General Stability |

| 1H-1,2,4-triazole |  | More stable ijsr.netresearchgate.net |

| 4H-1,2,4-triazole |  | Less stable ijsr.net |

Table 2: Tautomeric Preferences in Substituted 1,2,4-Triazole Systems

| Substituted System | Possible Tautomeric Forms | Predominant Form/Stability Order | Reference |

| 3-Chloro-1,2,4-triazole | 3-chloro-1H, 3-chloro-4H, 5-chloro-1H | 3-chloro-1H > 5-chloro-1H > 3-chloro-4H | ijsr.net |

| 3-Bromo-1,2,4-triazole | 3-bromo-1H, 3-bromo-4H, 5-bromo-1H | 3-bromo-1H and 5-bromo-1H have similar energy; 3-bromo-4H is the most stable. | ijsr.net |

| 3-Mercapto-1,2,4-triazole | Thione form, Thiol form | Thione form is predominant. | ijsr.net |

| 5-Substituted 2,4-dihydro-1,2,4-triazol-3-one | Keto form, Hydroxy forms | The keto tautomer is the only form predicted in the gas phase and water solution. | epa.gov |

Computational Chemistry and Theoretical Investigations of 1,6 Di 4h 1,2,4 Triazol 4 Yl Hexane

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For 1,6-Di(4H-1,2,4-triazol-4-yl)hexane, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311G++(d,p), are utilized to determine its most stable three-dimensional structure. mdpi.comsemanticscholar.org

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This provides key data on bond lengths, bond angles, and dihedral angles. For the 1,2,4-triazole (B32235) rings, theoretical calculations on the parent molecule have shown good agreement with experimental values, indicating a planar structure. researchgate.net For this compound, the geometry of the triazole rings is expected to be largely preserved, while the flexible hexane (B92381) linker can adopt various conformations.

DFT also provides crucial information about the electronic properties of the molecule through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, chemical stability, and hardness/softness. semanticscholar.orgdnu.dp.ua In molecules with multiple triazole rings, the distribution of these orbitals can indicate how different parts of the molecule contribute to its electronic behavior.

Table 1: Predicted Geometrical Parameters for the 1,2,4-Triazole Ring in this compound Based on DFT Calculations of Related Compounds.

| Parameter | Predicted Value | Reference Compound |

| N1-N2 Bond Length | ~1.38 Å | 1,2,4-Triazole researchgate.net |

| N2-C3 Bond Length | ~1.32 Å | 1,2,4-Triazole researchgate.net |

| C3-N4 Bond Length | ~1.36 Å | 1,2,4-Triazole researchgate.net |

| N4-C5 Bond Length | ~1.35 Å | 1,2,4-Triazole researchgate.net |

| C5-N1 Bond Length | ~1.33 Å | 1,2,4-Triazole researchgate.net |

| N1-N2-C3 Angle | ~108° | 1,2,4-Triazole researchgate.net |

| N2-C3-N4 Angle | ~114° | 1,2,4-Triazole researchgate.net |

| C3-N4-C5 Angle | ~101° | 1,2,4-Triazole researchgate.net |

| N4-C5-N1 Angle | ~110° | 1,2,4-Triazole researchgate.net |

| C5-N1-N2 Angle | ~107° | 1,2,4-Triazole researchgate.net |

Note: The values are illustrative and based on calculations for the parent 1,2,4-triazole heterocycle. Actual values for the title compound may vary slightly due to the hexane substituent.

Quantum Chemical Calculations for Prediction of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. researchgate.net This allows for the assignment of specific absorption bands to corresponding molecular vibrations, such as N-H, C-H, C-N, and N-N stretching and bending modes within the triazole rings and the hexane chain. researchgate.net For instance, intermolecular hydrogen bonding is known to cause a red shift in the N-H stretching frequency in related triazole compounds. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions are valuable for confirming the molecular structure by comparing calculated shifts with experimental data. acs.org For this compound, calculations would help to assign the signals of the distinct protons and carbons in the triazole rings and at different positions along the flexible hexane linker.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Region of the Molecule |

| C-H Stretching (Triazole) | 3100 - 3200 | Triazole Ring |

| C-H Stretching (Hexane) | 2850 - 3000 | Hexane Linker |

| C=N Stretching | 1500 - 1600 | Triazole Ring |

| C-N Stretching | 1300 - 1400 | Triazole Ring |

| N-N Stretching | 1100 - 1200 | Triazole Ring |

Note: These are typical frequency ranges for the specified functional groups based on general IR spectroscopy principles and calculations on similar molecules. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of different electrostatic potential on the electron density surface. researchgate.net

Negative Regions (Red/Yellow): These areas have an excess of electrons and correspond to nucleophilic sites, which are susceptible to electrophilic attack. In 1,2,4-triazole derivatives, the most electronegative potentials are typically located on the nitrogen atoms of the heterocyclic ring. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and represent electrophilic sites, prone to nucleophilic attack. For the title compound, positive potentials are expected around the hydrogen atoms attached to the triazole rings and the hexane linker. researchgate.net

Neutral Regions (Green): These areas have a balanced or near-zero potential. researchgate.net

The MEP map for this compound would reveal the highly polarized nature of the triazole rings, with the nitrogen atoms acting as primary sites for intermolecular interactions, such as hydrogen bonding. The hexane chain, being largely nonpolar, would be expected to show a more neutral potential. This analysis is crucial for understanding how the molecule interacts with other molecules, including potential binding partners or solvent molecules.

Conformational Landscape Analysis of the Hexane Linker and Triazole Ring Orientations

Computational methods can be used to perform a conformational analysis to identify the most stable conformers (i.e., those with the lowest energy). This is typically done by systematically rotating key dihedral angles and calculating the energy of each resulting structure. The most stable conformations of acyclic alkanes are typically staggered, which minimizes steric repulsion between adjacent groups. libretexts.org For the hexane linker, an extended, anti-periplanar (all-trans) conformation is often the lowest in energy in the gas phase.

The relative orientation of the two triazole rings is also a critical factor. They can be oriented in various ways: pointing in the same direction, opposite directions, or at different angles. The final conformational preference will be a balance between minimizing steric hindrance in the hexane chain and optimizing any potential intramolecular interactions between the two triazole rings or between the rings and the chain.

Investigation of Intra- and Intermolecular Interactions via Computational Methods

Computational methods are essential for characterizing the non-covalent interactions that govern the supramolecular chemistry of this compound. These interactions are weaker than covalent bonds but are critical in determining the crystal packing, solubility, and biological activity of molecules.

For molecules containing triazole rings, key intermolecular interactions include:

Hydrogen Bonding: The nitrogen atoms in the triazole rings can act as hydrogen bond acceptors. Crystal structure analysis of a related compound, 3,3′-Dimethyl-4,4′-(hexane-1,6-diyl)bis[1H-1,2,4-triazol-5(4H)-one], confirms the presence of strong intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net

π–π Stacking: The aromatic triazole rings can engage in π–π stacking interactions, where the planes of the rings align face-to-face or in an offset manner. These interactions are important for stabilizing the crystal structure, with observed centroid-to-centroid distances around 3.28 Å in similar molecules. nih.govresearchgate.net

Advanced computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. researchgate.net These methods analyze the electron density and its derivatives to identify bond critical points and surfaces that characterize the strength and nature of interactions like hydrogen bonds and van der Waals forces. Such analyses can reveal potential intramolecular hydrogen bonds between the triazole rings and the hexane linker, which may influence the molecule's preferred conformation.

Coordination Chemistry and Metal Ligand Interactions of 1,6 Di 4h 1,2,4 Triazol 4 Yl Hexane

1,6-Di(4H-1,2,4-triazol-4-yl)hexane as a Bridging Ligand in Metal Complexes

The utility of bis-triazole linkers, such as this compound, has been demonstrated in the synthesis of various coordination compounds. tennessee.edu For instance, research on molybdenum(VI) oxide-organic solids has shown that bitopic 1,2,4-triazole (B32235) linkers with aliphatic spacers can create robust framework structures. nih.gov In these structures, the 1,2,4-triazol-4-yl group acts as a short-distance N1,N2-bridge between two metal ions. nih.gov

Synthesis and Characterization of Metal-1,2,4-Triazole Coordination Complexes

The synthesis of metal-1,2,4-triazole coordination complexes typically involves the reaction of a metal salt with the triazole-containing ligand in a suitable solvent system, often under hydrothermal or solvothermal conditions. nih.govnih.gov Characterization of these complexes is achieved through a variety of techniques including single-crystal X-ray diffraction, which provides detailed structural information. nih.gov Spectroscopic methods such as IR, UV-Vis, and NMR are also employed to elucidate the coordination environment of the metal ions and confirm the integrity of the ligand within the complex. nih.govresearchgate.net

The following table provides examples of metal complexes synthesized using bis(1,2,4-triazole) ligands with different spacers, highlighting the diversity of resulting structures.

| Complex | Ligand | Metal Ion | Anion | Resulting Structure |

| [Cd(L¹)₂(NO₃)₂(H₂O)]∞ | 1,4-bis(1,2,4-triazol-1-ylmethyl)naphthalene (L¹) | Cd(II) | NO₃⁻ | 2D network assembling into a 3D interpenetrating structure rsc.orgpsu.edu |

| [Hg(L¹)₀.₅(Br)₂] | 1,4-bis(1,2,4-triazol-1-ylmethyl)naphthalene (L¹) | Hg(II) | Br⁻ | Dinuclear molecule rsc.orgpsu.edu |

| {Mn(L¹)₂Cl₂₈}∞ | 1,4-bis(1,2,4-triazol-1-ylmethyl)naphthalene (L¹) | Mn(II) | Cl⁻ | 1D chain rsc.orgpsu.edu |

| {Cu(L¹)₂Cl₂₈}∞ | 1,4-bis(1,2,4-triazol-1-ylmethyl)naphthalene (L¹) | Cu(II) | Cl⁻ | 1D chain rsc.orgpsu.edu |

| {Cd(L²)₂(CH₃OH)₂(NO₃)₂}∞ | 4,4′-bis(1,2,4-triazol-1-ylmethyl)biphenyl (L²) | Cd(II) | NO₃⁻ | 1D chain rsc.orgpsu.edu |

| [Cd(L²)₃(CH₃OH)₂(ClO₄)₂(CHCl₃)]∞ | 4,4′-bis(1,2,4-triazol-1-ylmethyl)biphenyl (L²) | Cd(II) | ClO₄⁻ | 1D chain rsc.orgpsu.edu |

The 1,2,4-triazole ring is a versatile coordinating unit, capable of adopting several binding modes with metal ions. scispace.comresearchgate.net The most common mode for 4-substituted-1,2,4-triazoles involves the N1 and N2 atoms acting as a bridge between two metal centers. nih.gov However, depending on the reaction conditions and the nature of the metal ion, other coordination modes can be observed. These include monodentate coordination through one of the nitrogen atoms or acting as a multidentate donor in more complex cluster formations. acs.org The versatility of the triazole moiety is a key factor in the structural diversity of the resulting coordination polymers. scispace.comresearchgate.net

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Bis-1,2,4-Triazole Linkers

Bis-1,2,4-triazole linkers, including this compound, are extensively used as building blocks for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. psu.eduucl.ac.uk These materials are of great interest due to their potential applications in areas such as gas storage, separation, and catalysis. The ability of the bis-triazole ligand to connect metal ions in a predictable manner allows for the rational design of these extended structures. researchgate.net

The design of coordination networks with specific dimensionalities (1D, 2D, or 3D) relies on several factors, including the coordination geometry of the metal ion, the nature of the organic linker, and the reaction conditions. psu.eduucl.ac.uk By carefully selecting these components, it is possible to control the final architecture of the material. For example, the use of metal ions that prefer a specific coordination number and geometry, in combination with a linker of a certain length and flexibility, can guide the self-assembly process towards a desired network topology. rsc.org The choice of counter-anions can also play a significant role in templating the final structure. rsc.orgpsu.edu

The topology and dimensionality of 1,2,4-triazole-based MOFs can be controlled by modifying the organic linker and the metal-ligand ratio. ucl.ac.uk The introduction of functional groups onto the linker or changing the length and rigidity of the spacer can lead to different network topologies. rsc.org For example, a study on zinc-organic frameworks demonstrated that varying the synthetic conditions and ligand ratios could result in MOFs with different compositions and structures from the same starting components. acs.org Furthermore, the dimensionality of the network can be influenced by the coordination preferences of the metal ion and the presence of co-ligands or solvent molecules that can occupy coordination sites. ucl.ac.uk The ability to control the topology and dimensionality is crucial for tuning the properties of MOFs for specific applications. acs.org

Supramolecular Assembly and Materials Research of 1,6 Di 4h 1,2,4 Triazol 4 Yl Hexane Systems

Self-Assembly Phenomena Driven by Hexane-Bridged Bis-Triazole Moieties

The flexible hexane (B92381) bridge in 1,6-Di(4H-1,2,4-triazol-4-yl)hexane plays a crucial role in its self-assembly behavior. This flexibility allows the two terminal triazole groups to adopt various conformations, facilitating the formation of diverse supramolecular structures such as molecular squares, cubes, and one-dimensional chains when coordinated with transition metal dications. nih.gov The self-assembly process can result in either homochiral or heterochiral complexes, demonstrating the nuanced recognition processes at the molecular level. researchgate.net

Research on similar bis-triazole systems has shown that the length and nature of the alkyl chain significantly influence the resulting self-assembled structures. For instance, systematic studies on bisthiophene/triazole-based polyphiles have demonstrated that the interplay between the alkyl chain length and the polarity of the heterocyclic rings dictates the formation of different mesophases and organogels. researchgate.net The self-assembly is a cooperative process driven by a combination of non-covalent interactions, leading to well-defined one-, two-, and three-dimensional phase-segregated structures. researchgate.net

Role of Non-Covalent Interactions in Supramolecular Architectures (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions are the primary driving forces behind the formation of supramolecular assemblies involving this compound and related bis-triazole compounds. These interactions, while individually weak, collectively dictate the structure, stability, and properties of the resulting materials. mdpi.comnih.gov

π-Stacking: The aromatic nature of the 1,2,4-triazole (B32235) ring allows for π-π stacking interactions. researchgate.net These interactions, where the π-orbitals of adjacent rings overlap, contribute to the stability of the supramolecular structure. In some crystal structures of triazole derivatives, π-π stacking is observed between triazole rings or between triazole and other aromatic groups, with specific centroid-to-centroid distances and offsets that indicate significant interaction. researchgate.net Intramolecular π-π stacking has also been shown to influence the geometry and photoluminescent properties of metal complexes containing bi-(1,2,4-triazole) ligands. rsc.orgresearchgate.net

The table below summarizes key non-covalent interactions and their typical characteristics in triazole-based systems.

| Interaction Type | Participating Groups | Typical Distance/Geometry | Reference |

| Hydrogen Bonding | N-H···N, N-H···O, C-H···N, C-H···O | Donor-acceptor distances vary (e.g., N-H···O from 2.67 to 2.94 Å) | mdpi.comnih.gov |

| π-π Stacking | Triazole-Triazole, Triazole-Benzene | Centroid-centroid distance ~3.9 Å, offset ~1.8 Å | researchgate.net |

| Chalcogen Bonding | Chalcogen atom···N | - | nih.govnih.gov |

Development of Advanced Materials Incorporating 1,2,4-Triazole Scaffolds

The unique properties of the 1,2,4-triazole ring have led to its incorporation into a wide range of advanced materials. lifechemicals.comnih.gov These materials find applications in diverse fields, from pharmaceuticals to materials science, owing to the triazole's thermal stability, coordination ability, and capacity to engage in multiple non-covalent interactions. nih.govnih.gov

Design of Functional Molecules with Tunable Properties

The 1,2,4-triazole scaffold is a versatile platform for designing functional molecules with properties that can be fine-tuned through chemical modification. nih.gov By introducing different functional groups onto the triazole ring or the linking spacer, researchers can modulate the electronic, optical, and binding properties of the resulting molecules. For example, the design of tricarbonylrhenium(I) complexes with a bi-(1,2,4-triazole) ligand demonstrated that intramolecular π-π stacking interactions could enhance solid-state luminescence, leading to materials with attractive photoluminescence properties. rsc.orgresearchgate.net The ability to tune these properties is crucial for applications in sensors, catalysis, and energy storage. nih.gov

Exploration in the Context of Responsive Materials

The non-covalent interactions that define the structure of 1,2,4-triazole-based assemblies can be sensitive to external stimuli such as temperature, pH, or the presence of specific ions. This responsiveness makes them excellent candidates for the development of "smart" or responsive materials. For instance, some bis-triazole compounds can form organogels whose properties are influenced by the solvent and the length of the alkyl chains. researchgate.net Furthermore, certain triazole derivatives have been shown to form metallogels that can act as recyclable catalysts, demonstrating a functional response to the introduction of metal ions. nih.gov The ability of 1,2,4-triazole-based antibacterial agents to respond to biological environments highlights their potential in developing targeted therapies to combat drug resistance. nih.gov

Crystallization Engineering and Polymorphism Studies in Bis-Triazole Compounds

Crystallization engineering of bis-triazole compounds involves the rational design and control of crystallization conditions to produce crystals with desired structures and properties. researchgate.net The flexible nature of ligands like this compound, combined with the varied coordination preferences of metal ions and the influence of counter-ions and solvents, can lead to the formation of different crystalline forms, or polymorphs. researchgate.net

Polymorphism is a critical consideration, as different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and color. Studies on bis-triazole systems have revealed the formation of diverse structures, from discrete macrocycles to one- and two-dimensional coordination polymers, arising from subtle changes in reaction conditions or ligand geometry. researchgate.net For example, the reaction of bis(1,2,4-triazole)-trans-cyclohexane with copper(II) salts under different conditions yielded both a 1D looped chain and a 2D square grid coordination polymer. researchgate.net Hirshfeld surface analysis is a powerful tool used to explore and quantify the intermolecular interactions responsible for the crystal packing in these systems, providing insights into why certain structures are favored. mdpi.comresearchgate.net

The table below details different crystalline structures formed from bis-triazole ligands.

| Ligand | Metal Ion | Resulting Structure | Key Feature | Reference |

| Bis(1,2,4-triazole)-trans-cyclohexane | Cu(II) | 1D Looped Chain | Heterochiral self-assembly | researchgate.net |

| Bis(1,2,4-triazole)-trans-cyclohexane | Cu(II) | 2D Square Grid | Homochiral coordination polymer | researchgate.net |

| 1,6-bis(1,2,4-triazole-1-yl)hexane | Cu(II) | 1D Coordination Polymer | Paddle-wheel structural units | researchgate.net |

| Pyrazolyl-pyridine with furan (B31954) spacer | Co(II), Cu(II), Zn(II) | Octanuclear Cube | Based on a 2M:3L ratio | nih.gov |

| Pyrazolyl-pyridine with thiophene (B33073) spacer | Co(II), Ni(II), Cu(II) | Molecular Square | Homochiral crosslinked double helicates | nih.gov |

Future Perspectives and Unexplored Research Avenues

Novel Synthetic Methodologies for Complex Bis-1,2,4-Triazole Architectures

The synthesis of bis-1,2,4-triazoles is a field of active research, with several methodologies being developed to create both symmetrical and unsymmetrical architectures. researchgate.net Future research on 1,6-Di(4H-1,2,4-triazol-4-yl)hexane could benefit from exploring and adapting these advanced synthetic strategies to create more complex and functionalized derivatives.

One promising avenue is the use of multi-step reaction sequences that allow for the introduction of various functional groups onto the triazole rings or the hexane (B92381) linker. For instance, methods involving the cyclization of bis(thiosemicarbazide) derivatives under basic conditions have been successful in producing novel pyridine (B92270) bis(1,2,4-triazole-3-thiols). researchgate.net Applying a similar strategy to a hexane-based bis(thiosemicarbazide) could yield new thiol-functionalized derivatives of this compound, opening up possibilities for post-synthetic modification and coordination to different metal centers.

Furthermore, one-pot synthesis methods, such as the copper-catalyzed reaction of amides and nitriles, offer an efficient route to 3,5-disubstituted-1,2,4-triazoles. frontiersin.orgnih.gov Exploring the applicability of such methods to the synthesis of bis-1,2,4-triazoles with a hexane backbone could significantly streamline the production of these compounds and allow for greater diversity in the final products. frontiersin.orgnih.gov The development of green chemistry approaches, such as microwave irradiation and ultrasonication, which have been successfully used for other novel 1,2,4-triazole (B32235) derivatives, could also offer more efficient and environmentally friendly synthetic routes. nih.gov

| Synthetic Approach | Description | Potential Application for this compound Derivatives | Key References |

| Multi-step Cyclization | Reaction of carbohydrazides with isothiocyanates followed by cyclization. | Synthesis of thiol-functionalized derivatives for enhanced metal coordination. | researchgate.net |

| One-Pot Synthesis | Copper-catalyzed cascade addition-oxidation-cyclization of amides and nitriles. | Efficient production of substituted bis-1,2,4-triazoles with varied functionalities. | frontiersin.orgnih.gov |

| Green Chemistry Methods | Use of microwave irradiation or ultrasonication to accelerate reactions. | Development of sustainable and efficient synthetic protocols. | nih.gov |

Advanced Computational Studies for Predictive Design and Property Elucidation

Computational chemistry is a powerful tool for predicting the structural and electronic properties of molecules, thereby guiding synthetic efforts and accelerating the discovery of new materials. For this compound and its derivatives, advanced computational studies could provide invaluable insights into their potential applications.

Molecular docking studies, for example, could be employed to predict the binding affinity of these compounds with biological receptors, a crucial step in the development of new therapeutic agents. nih.gov The 1,2,4-triazole moiety is a known pharmacophore due to its hydrogen bonding capacity, rigidity, and solubility, making it a good candidate for drug design. nih.gov Computational screening could identify potential biological targets for derivatives of this compound.

In the realm of materials science, Ising-like models and other computational frameworks can be used to simulate the properties of coordination polymers and other extended structures formed from bis-triazole ligands. mdpi.com These simulations can help in understanding and predicting magnetic behavior, such as spin-crossover phenomena, which are of interest for data storage and sensing applications. mdpi.com For this compound, computational studies could predict how the flexible hexane linker influences the formation and properties of such materials.

| Computational Method | Objective | Potential Insight for this compound | Key References |

| Molecular Docking | Predict binding affinity to biological targets. | Identification of potential therapeutic applications. | nih.gov |

| Ising-like Models | Simulate magnetic and phase transition behaviors in coordination polymers. | Understanding and predicting spin-crossover properties. | mdpi.com |

| Density Functional Theory (DFT) | Calculate electronic structure and properties. | Elucidation of reactivity, spectral properties, and coordination behavior. | N/A |

Innovative Applications in Porous Materials and Separation Technologies

The ability of bis-triazole ligands to bridge metal centers makes them excellent building blocks for porous materials such as metal-organic frameworks (MOFs) and coordination polymers. The flexible hexane spacer in this compound could impart unique structural features to these materials, such as increased flexibility and guest-responsive behavior.

Future research could focus on the synthesis of MOFs using this compound as the organic linker. The porosity and functionality of these materials could be tuned by varying the metal nodes and synthetic conditions. Such materials could find applications in gas storage, catalysis, and chemical separations. The flexibility of the hexane chain might allow for the creation of "soft" porous materials that can adapt their pore size and shape in response to external stimuli.

Another potential application lies in the development of membranes for separation technologies. The triazole groups can engage in specific interactions, such as hydrogen bonding, which could be exploited for the selective separation of different molecules. Incorporating this compound into polymer matrices could lead to the development of novel membranes with enhanced separation performance.

Integration into Hybrid Organic-Inorganic Systems for Emerging Technologies

The combination of organic molecules with inorganic components can lead to hybrid materials with synergistic properties and novel functionalities. rsc.org this compound is an ideal candidate for integration into such hybrid systems.

Furthermore, the development of triazole-silane coupling agents has shown to enhance the adhesion performance in electronic packaging materials. acs.org Synthesizing a silane-functionalized derivative of this compound could lead to new coupling agents with improved thermal stability and adhesion properties, which are crucial for the reliability of electronic devices. acs.org The integration of this bis-triazole into systems with ruthenium bis-bipyridyl complexes is another avenue, with potential applications in artificial photosynthesis and electrochemical devices. dcu.ie

| Hybrid System | Potential Functionality | Emerging Technology Application | Key References |

| Polyoxometalate Hybrids | Catalysis, electrochemistry, magnetism. | Advanced catalysts, sensors, and magnetic materials. | rsc.org |

| Silane Coupling Agents | Enhanced adhesion and thermal stability. | Improved reliability of electronic packaging materials. | acs.org |

| Ruthenium Complexes | Solar energy conversion. | Artificial photosynthesis and electrochemical devices. | dcu.ie |

Q & A

Basic: What are the optimized synthetic routes for 1,6-Di(4H-1,2,4-triazol-4-yl)hexane, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, triazole derivatives are often prepared via refluxing hydrazides in polar aprotic solvents like DMSO, followed by controlled cooling and crystallization (e.g., 65% yield achieved for a triazole analog in ). Key optimization strategies include:

- Solvent selection : DMSO enhances reaction homogeneity and stabilizes intermediates .

- Reflux duration : Extended reflux (e.g., 18 hours) ensures complete cyclization .

- Purification : Recrystallization in water-ethanol mixtures improves purity .

- Stoichiometry : Balancing hexane linker reactivity with triazole precursors minimizes byproducts .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : and NMR confirm the presence of triazole protons (δ 8.1–8.5 ppm) and hexane backbone signals (δ 1.2–1.8 ppm) .

- X-ray diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, critical for confirming ligand geometry (e.g., similar triazole derivatives in ). SHELX software refines crystallographic data, addressing disorder or twinning .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da accuracy) .

Advanced: How does this compound function as a ligand in metal-organic frameworks (MOFs), and what factors influence its coordination behavior?

Methodological Answer:

The compound acts as a bridging ligand due to its two triazole groups and flexible hexane spacer. Key considerations include:

- Donor sites : Triazole N2/N4 atoms coordinate to metals (e.g., Fe, Cu) to form 1D chains or 3D networks .

- Linker flexibility : The hexane spacer allows conformational adaptability, enabling pore size modulation in MOFs .

- Synergistic effects : Co-ligands (e.g., polyoxometalates in ) enhance catalytic or magnetic properties.

- Crystallographic validation : SHELXL refines MOF structures, resolving metal-ligand bond distortions .

Advanced: What computational approaches predict the electronic properties and supramolecular interactions of this compound?

Methodological Answer:

- DFT calculations : Gaussian or ORCA software models HOMO-LUMO gaps, revealing charge-transfer capabilities (e.g., triazole’s π-conjugation in ) .

- Molecular docking : Predicts binding affinities for biological targets (e.g., enzymes in ) using AutoDock Vina.

- Molecular dynamics (MD) : Simulates ligand flexibility in solvent environments, critical for MOF stability .

- Error analysis : Tools like Numerical Recipes in C () quantify uncertainties in computational data.

Advanced: How can researchers resolve contradictions in reported catalytic or biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Synthetic variability : Impurities (e.g., unreacted precursors) alter catalytic sites. Reproduce synthesis using ’s protocols.

- Characterization gaps : Validate purity via HPLC and elemental analysis before testing .

- Experimental conditions : pH, temperature, and solvent polarity (e.g., DMSO vs. water) drastically affect triazole reactivity .

- Statistical rigor : Apply error propagation methods () to confirm significance of activity differences.

Advanced: What strategies assess the biodegradability or toxicity of this compound in environmental or biological systems?

Methodological Answer:

- Biodegradation assays : Co-incubate with model compounds (e.g., 1,6-diaminohexane in ) to study microbial breakdown pathways.

- Toxicity screening : Use in vitro models (e.g., human proton-coupled amino acid transporters in ) to evaluate cellular uptake.

- Structure-activity relationships (SAR) : Compare with chlorhexidine analogs ( ) to predict antimicrobial mechanisms.

- Ecotoxicity models : OECD guidelines assess aquatic toxicity, leveraging logP values to predict bioaccumulation .

Advanced: How does crystallographic data inform the design of derivatives with enhanced magnetic or luminescent properties?

Methodological Answer:

- Crystal engineering : Analyze packing motifs (e.g., π-π stacking in ) to enhance intermolecular interactions.

- Metal doping : Incorporate lanthanides (e.g., Eu) into MOFs for luminescence, guided by XRD-refined coordination geometries .

- Magnetic studies : SQUID magnetometry measures coupling between paramagnetic centers, correlated with ligand-metal bond angles .

- SHELX refinement : Resolve disorder in derivative structures to confirm functional group orientations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.